(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride chemical properties
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride chemical properties
An In-Depth Technical Guide to (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine Hydrochloride: Properties, Protocols, and Applications in Bioorthogonal Chemistry
Introduction
In the rapidly advancing field of chemical biology, the ability to perform specific chemical reactions within complex biological systems—a concept known as bioorthogonal chemistry—has become an indispensable tool.[1] Among the select group of reactions that meet the stringent criteria for bioorthogonality, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between 1,2,4,5-tetrazines and strained dienophiles stands out for its exceptional speed and selectivity.[2][3] At the heart of this powerful ligation chemistry are the tetrazine reagents themselves, whose properties dictate the success of applications ranging from cellular imaging to the development of next-generation therapeutics.[4]
This guide provides a comprehensive technical overview of a key reagent in this class: (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride . From the perspective of a Senior Application Scientist, this document delves into the core chemical properties, synthesis, and reactivity of this molecule. It further provides field-proven insights and detailed experimental protocols for its principal applications, offering researchers, scientists, and drug development professionals a practical resource to harness the full potential of this versatile chemical tool. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems grounded in authoritative scientific principles.
Core Physicochemical & Structural Properties
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride, hereafter referred to as Tz-Amine, is an amine-functionalized tetrazine specifically designed for bioorthogonal applications. The primary amine group serves as a versatile chemical handle for conjugation to biomolecules or surfaces, while the tetrazine ring provides the bioorthogonal reactivity. The hydrochloride salt form is typically preferred as it enhances both water solubility and the stability of the compound in solid form.[1]
Table 1: Compound Identification and Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | |
| Synonyms | Tetrazine-Amine, Benzylamino tetrazine hydrochloride | [1] |
| CAS Number | 1345866-68-3 | |
| Molecular Formula | C₉H₉N₅ · xHCl | |
| Molecular Weight | 187.20 g/mol (free base); 223.66 g/mol (HCl salt) | [5] |
| Appearance | Red crystalline solid | [6] |
| Melting Point | 206-225 °C (with decomposition) | |
| Storage Temperature | -20°C | |
| Solubility | Limited solubility in water, enhanced in polar organic solvents. The hydrochloride salt significantly improves aqueous solubility. | [1][7] |
A critical aspect of any bioorthogonal reagent is its stability under physiological conditions. Studies comparing a range of tetrazine derivatives have shown that hydrogen-substituted tetrazines, such as Tz-Amine, exhibit a favorable balance between stability in aqueous media and high reactivity towards strained alkenes.[6] This balance is crucial; the reagent must persist long enough in a biological environment to react with its target but be reactive enough to ensure efficient labeling at low concentrations.[2]
Synthesis and Characterization
The synthesis of Tz-Amine and similar conjugatable tetrazines typically follows a well-established pathway involving the condensation of a nitrile with hydrazine, followed by oxidative aromatization to form the tetrazine ring.[6]
General Synthesis Protocol
The synthesis of Tz-Amine (referred to as compound 1 in the cited study) proceeds as follows:
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Reaction Formation: 4-cyanobenzylamine is reacted with hydrazine at an elevated temperature (e.g., 80°C). This step forms the dihydrotetrazine intermediate.
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Oxidation: The crude reaction mixture containing the dihydrotetrazine is then oxidized to the aromatic 1,2,4,5-tetrazine. A common and effective oxidizing agent for this step is sodium nitrite (NaNO₂) under acidic conditions (e.g., 2% aqueous HCl).[6]
-
Purification: The crude tetrazine is purified, often using High-Performance Liquid Chromatography (HPLC), to yield the trifluoroacetate (TFA) salt.
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Anion Exchange: The final step involves an anion exchange to replace the TFA salt with the hydrochloride salt, yielding the title compound as a red crystalline solid.[6]
This multi-step process requires careful control of reaction conditions to manage the formation of intermediates and byproducts, ensuring a good yield of the final, highly pure product.
Caption: General workflow for the synthesis of Tz-Amine.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Key analytical data reported for Tz-Amine include:
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¹H NMR (500 MHz, D₂O): δ 4.37 (2H, s), 7.75 (2H, d, J = 8.0 Hz), 8.54 (2H, d, J = 8.0 Hz), 10.43 (1H, s).[6]
-
¹³C NMR (125 MHz, D₂O): δ 169.11, 160.39, 140.49, 134.95, 132.62, 131.84, 45.60 ppm.[6]
-
High-Resolution Mass Spectrometry (HRMS-ESI): [M+H]⁺ m/z calculated for [C₉H₁₀N₅]⁺ 188.0931, found 188.0934.[6]
These data provide unambiguous confirmation of the molecular structure.
Core Reactivity: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The utility of Tz-Amine is rooted in its participation in the iEDDA reaction, one of the fastest bioorthogonal reactions known.[8][9] In this reaction, the electron-poor tetrazine (the diene) reacts with an electron-rich or, more commonly, a strained alkene or alkyne (the dienophile), such as a trans-cyclooctene (TCO).[10]
The reaction proceeds via a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂), forming a stable pyridazine product and driving the reaction irreversibly forward.[4] This release of a biologically inert gas is a key advantage for in vivo applications.
Caption: The iEDDA cycloaddition of a tetrazine and TCO.
Reaction Kinetics
The speed of the iEDDA reaction is a defining feature. The reaction between Tz-Amine and TCO is exceptionally fast, with second-order rate constants that allow for efficient labeling at low micromolar or even nanomolar concentrations. Quantitative kinetic studies are typically performed using stopped-flow spectrophotometry, monitoring the disappearance of the characteristic tetrazine absorbance (around 515-540 nm) upon reaction with excess dienophile.[2]
Table 2: Comparative Reactivity and Stability of Tetrazine Derivatives
| Tetrazine Derivative | Substituent | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Half-life (t₁/₂) in Serum | Causality & Insight |
| Compound 1 (Tz-Amine) | H | ~13,000 | Good | Exhibits an excellent balance of high reactivity and solution stability, making it a versatile, general-purpose reagent. Less steric hindrance contributes to its rapid kinetics.[6] |
| Compound 2 | Methyl | ~2,000 | Good | The electron-donating methyl group slightly deactivates the tetrazine ring, slowing the reaction, but can enhance stability.[6] |
| Compound 3 | Pyridinyl | ~32,000 | Moderate | The electron-withdrawing pyridinyl group significantly accelerates the reaction but can reduce the compound's stability in aqueous media.[6] |
| Compound 6 | Phenyl | ~300 | Excellent | Electron-donating groups tend to improve stability at the cost of slower kinetics. This derivative was chosen for studies requiring exceptional stability over speed.[6] |
Note: Kinetic and stability data are highly dependent on the specific dienophile, solvent, and temperature conditions. The values presented are for comparative purposes based on data from Devaraj et al.[6]
Key Applications & Experimental Protocols
The unique properties of Tz-Amine have led to its adoption in a wide range of advanced applications, particularly in pre-targeted imaging and the construction of antibody-drug conjugates.
Application: Pre-targeted Live-Cell Imaging
Pre-targeting is a powerful strategy that decouples the targeting and detection steps to improve the signal-to-background ratio in imaging experiments.[11] First, a biomolecule (e.g., an antibody) modified with a dienophile (like TCO) is administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. In a second step, a small, rapidly clearing tetrazine-fluorophore conjugate is administered, which "clicks" to the pre-localized TCO, lighting up the target.[12]
This protocol describes the labeling of cancer cells (e.g., SKBR-3) that have been pre-targeted with a TCO-modified antibody.
-
Pre-targeting Step: a. Culture SKBR-3 cells to ~80% confluency. b. Incubate the cells with a TCO-conjugated antibody (e.g., anti-HER2-TCO) at a concentration of 10 µg/mL in cell culture media for 1 hour at 37°C. c. Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound antibody. This step is critical for minimizing background signal.
-
Labeling Step: a. Prepare a fluorescent Tz-Amine probe by conjugating Tz-Amine to an NHS-ester activated fluorophore (e.g., FITC, Cy5) according to the manufacturer's protocol, followed by purification. b. Incubate the pre-targeted cells with the purified tetrazine-fluorophore conjugate (e.g., 5 µM in media) for 15-30 minutes at 37°C. The short incubation time is possible due to the rapid reaction kinetics. c. Wash the cells three times with PBS to remove the excess, unreacted tetrazine probe.
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Visualization: a. Fix the cells if required for the desired microscopy technique. b. Image the cells using fluorescence microscopy or analyze by flow cytometry to quantify the labeling efficiency.
Caption: Experimental workflow for pre-targeted cell imaging.
Application: Antibody-Drug Conjugate (ADC) Development
Tz-Amine and related compounds are enabling new ADC strategies. Traditional ADCs rely on the internalization of the ADC-antigen complex into the cancer cell to release the cytotoxic payload.[8] However, this limits their use to internalizing targets. The tetrazine ligation allows for extracellular drug release. In this "click-to-release" system, an antibody is conjugated to a TCO-linked drug. Upon systemic administration of a tetrazine activator, the drug is cleaved from the antibody specifically within the tumor microenvironment, allowing it to diffuse and kill neighboring cancer cells—a powerful bystander effect.[9]
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